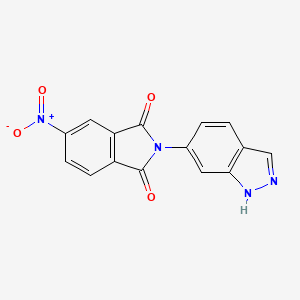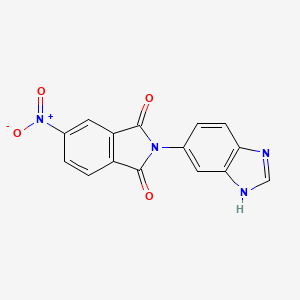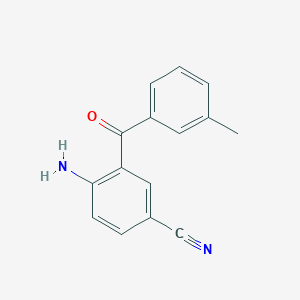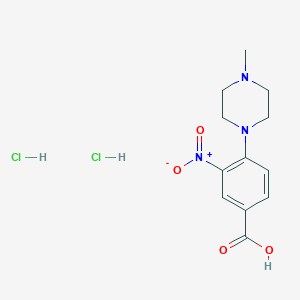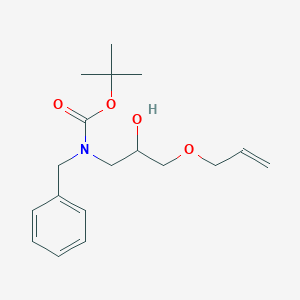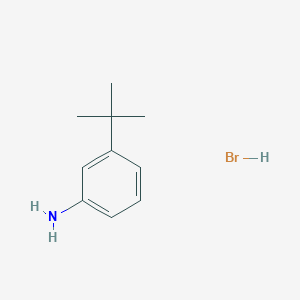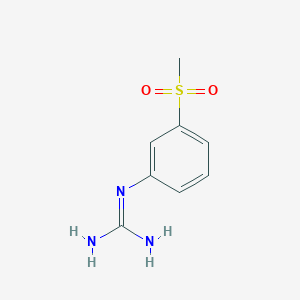
1-(3-(Methylsulfonyl)phenyl)guanidine
Overview
Description
1-(3-(Methylsulfonyl)phenyl)guanidine is a useful research compound. Its molecular formula is C8H11N3O2S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Methylsulfonyl)phenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Methylsulfonyl)phenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis of Isoxazoles : This compound is used in the regioselective synthesis of 3,5-disubstituted isoxazoles, contributing to advancements in organic synthesis (Yokoyama, Tsuji, & Kushida, 1986).
Drug Discovery : It plays a role in drug discovery, particularly for potential central nervous system, anti-inflammatory, anti-diabetic, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).
Antiproliferative Compounds against Cancer Cells : This compound is a potent cytotoxic agent against various human leukemia cells and the human melanoma cell line SK-MEL-1, indicating its potential in cancer treatment strategies (Estévez-Sarmiento et al., 2022).
Dye-Sensitized Solar Cells : It is used as an iodide source in dye-sensitized solar cells, demonstrating a photo-to-energy conversion efficiency of 3.23% (Wu et al., 2013).
Imaging of Neuroblastoma Cells : The compound might represent a useful agent for imaging neuroblastoma cells, contributing to diagnostic approaches in oncology (Hadrich et al., 1999).
Histamine H4 Receptor Agonist : It acts as a potent and selective agonist of the human histamine H4 receptor, relevant for therapeutic developments (Geyer et al., 2016).
Cardiovascular Effects : This compound exhibits cardiovascular effects, such as vasoconstriction, in anesthetized dogs, showing its potential in cardiovascular research (Hughes, Liu, & Enkoji, 1975).
properties
IUPAC Name |
2-(3-methylsulfonylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHGUCOQPLRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Methylsulfonyl)phenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B8140068.png)
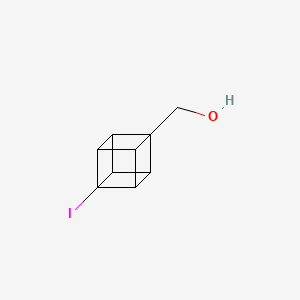
![4-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid](/img/structure/B8140078.png)
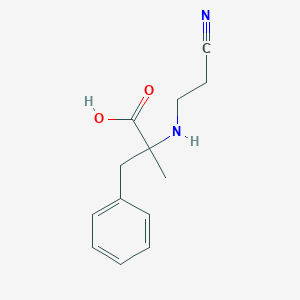
![2-[(Dimethylamino)methyl]-3-oxopropanenitrile](/img/structure/B8140098.png)
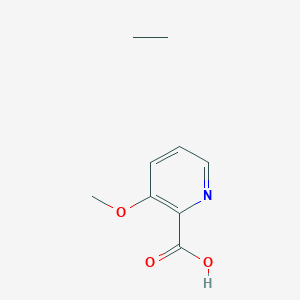
![6-bromo-7-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B8140110.png)
